molecular formula C9H20O B14478415 3-Ethyl-2-methylhexan-2-ol CAS No. 66794-02-3

3-Ethyl-2-methylhexan-2-ol

Cat. No.: B14478415
CAS No.: 66794-02-3
M. Wt: 144.25 g/mol
InChI Key: HTOYXTGJEOUKPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydration of Alcohols: One common method to synthesize alkenes, which can be further hydrated to form alcohols like 3-ethyl-2-methylhexan-2-ol, is the dehydration of alcohols.

    Hydration of Alkenes: Another method involves the hydration of alkenes. The alkene is treated with water in the presence of an acid catalyst to form the corresponding alcohol.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of the corresponding ketone or aldehyde using hydrogen gas and a metal catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyl-2-methylhexan-2-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides (HX) can replace the hydroxyl group with a halogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrogen halides (HX)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

Chemistry:

    Solvent: 3-Ethyl-2-methylhexan-2-ol is used as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances.

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the behavior of secondary alcohols in biological systems.

Medicine:

    Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceuticals.

Industry:

    Plasticizers: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

    Fragrances: It is also used in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: 3-Ethyl-2-methylhexan-2-ol interacts with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can be oxidized to form ketones or carboxylic acids, which can further participate in various metabolic pathways.

    Cell Membrane Interaction: As a solvent, it can interact with cell membranes, affecting their permeability and fluidity.

Comparison with Similar Compounds

Uniqueness:

    Structural Configuration: The unique positioning of the ethyl and methyl groups on the hexane chain gives 3-ethyl-2-methylhexan-2-ol distinct chemical and physical properties compared to its isomers.

    Reactivity: Its reactivity in oxidation, reduction, and substitution reactions is influenced by the steric and electronic effects of the substituents.

Properties

CAS No.

66794-02-3

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-ethyl-2-methylhexan-2-ol

InChI

InChI=1S/C9H20O/c1-5-7-8(6-2)9(3,4)10/h8,10H,5-7H2,1-4H3

InChI Key

HTOYXTGJEOUKPM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)(C)O

Origin of Product

United States

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